1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one

Description

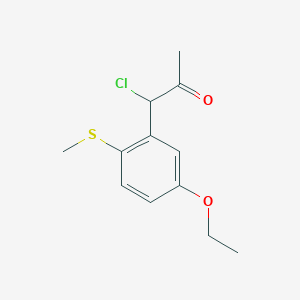

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is a substituted propan-2-one derivative featuring a phenyl ring with ethoxy (–OCH₂CH₃) and methylthio (–SCH₃) substituents at the 5- and 2-positions, respectively. The chloro (–Cl) group at the α-carbon of the ketone backbone enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing heterocyclic compounds like pyrazoles or thiophene derivatives. Its molecular structure combines electron-donating (ethoxy, methylthio) and electron-withdrawing (chloro, ketone) groups, influencing its electronic properties and chemical behavior.

Properties

Molecular Formula |

C12H15ClO2S |

|---|---|

Molecular Weight |

258.76 g/mol |

IUPAC Name |

1-chloro-1-(5-ethoxy-2-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClO2S/c1-4-15-9-5-6-11(16-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI Key |

SSIOLKIMJZMSFN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)SC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 5-ethoxy-2-(methylthio)benzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ketone group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate enzyme activity and protein function, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Compounds with trifluoromethoxy (–OCF₃) or difluoromethoxy (–OCHF₂) groups exhibit higher electronegativity, altering reactivity in nucleophilic substitutions .

- Electron-Donating Groups (EDGs) : Ethoxy and methylthio groups in the target compound enhance aromatic electrophilic substitution but may reduce stability under oxidative conditions compared to halogenated analogs .

Physicochemical Properties :

- The trifluoromethoxy group in increases molecular weight (298.71 g/mol) and predicted boiling point (300.4°C), suggesting higher thermal stability.

- The hydrazinylidene derivative has a lower molecular weight (234.65 g/mol) and distinct solid-state packing due to hydrogen-bonded chains, impacting solubility.

Applications :

- Hydrazinylidene derivatives serve as precursors for pyrazoles , while trifluoromethylated analogs are prioritized in drug design for enhanced bioavailability .

- Methylthio-substituted compounds (e.g., ) may act as intermediates in agrochemicals due to sulfur’s role in pesticidal activity.

Crystallographic and Spectroscopic Data

- The hydrazinylidene derivative crystallizes in a planar conformation with N–H⋯O hydrogen bonding, whereas trifluoromethoxy analogs likely exhibit distinct packing due to steric and electronic differences.

- ¹H NMR data for related compounds (e.g., 1-(2-(4-methoxyphenyl)-tetrahydroisoquinolin-1-yl)propan-2-one) show shifts influenced by aromatic substituents , suggesting similar trends in the target compound.

Biological Activity

1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H15ClO2S

- Molecular Weight : 258.76 g/mol

- CAS Number : 1806478-27-2

The structure of this compound allows for interactions with various biological molecules, influencing enzymatic activity and protein interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The presence of functional groups such as chloro and methylthio enhances its reactivity, allowing it to interact with target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor in enzyme assays, particularly affecting pathways related to inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.

- Antitumor Activity : Research indicates potential anticancer effects, with the compound showing cytotoxicity against certain cancer cell lines.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro assays using MTT assays showed cytotoxic effects on several cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon Cancer) | 25 |

| PC3 (Prostate Cancer) | 30 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

Several studies have focused on the biological implications of compounds structurally similar to this compound. For instance:

-

Study on Enzyme Inhibition :

- A study published in the Journal of Medicinal Chemistry explored the inhibition of cyclooxygenase enzymes by similar compounds, leading to reduced inflammation in animal models.

-

Antitumor Effects :

- Research indicated that derivatives of this compound had significant antiproliferative effects against various cancer cell lines, suggesting a potential pathway for further drug development.

-

Antimicrobial Efficacy :

- An investigation into the antimicrobial properties highlighted the effectiveness against resistant bacterial strains, suggesting a promising avenue for new antibiotic development.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Chloro-1-(5-ethoxy-2-(methylthio)phenyl)propan-2-one?

- Methodological Answer : The compound can be synthesized via condensation reactions involving diazonium salts and ketones. For instance, methyl 2-chloro-3-oxobutanoate reacts with substituted benzenediazonium chloride under chilled conditions (273 K) in ethanol, buffered with sodium acetate to stabilize intermediates. The reaction requires slow addition of the diazonium salt over 20 minutes to minimize side reactions . Crystallization from ethanol yields the purified product.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identifies substituents (e.g., ethoxy, methylthio groups) and confirms regiochemistry.

- IR Spectroscopy : Detects carbonyl stretching (~1700 cm⁻¹) and C–Cl bonds (~600–800 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., via [M+H]⁺ peaks).

- X-ray Crystallography : Provides definitive solid-state structure using programs like SHELXL .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings during structural elucidation?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) versus static solid-state (X-ray). Strategies include:

- Iterative refinement : Use SHELXL to adjust bond lengths/angles against diffraction data (e.g., R factor < 0.05 for high confidence) .

- Validation tools : Check residual electron density maps for missing/overlapping atoms.

- Complementary techniques : Pair NMR with computational models (DFT) to reconcile solution-phase conformers.

Q. What strategies optimize the yield of hydrazonoyl intermediates in the synthesis of such ketones?

- Methodological Answer : Key optimizations:

- Temperature control : Maintain reactions at 273 K to suppress decomposition .

- Slow reagent addition : Gradual introduction of diazonium salts prevents local excess and byproducts.

- Buffering agents : Sodium acetate stabilizes pH, improving intermediate stability .

- Post-reaction protocols : Extended stirring (3+ hours) and ethanol recrystallization enhance purity.

Q. How does the electronic nature of substituents (e.g., ethoxy vs. methylthio) influence reactivity in related compounds?

- Methodological Answer : Electron-donating groups (e.g., ethoxy) activate aromatic rings toward electrophilic substitution, while electron-withdrawing groups (e.g., methylthio) may direct reactivity to specific positions. Substituent effects are quantified via:

- Hammett constants (σ) : Predict regioselectivity in diazo coupling reactions.

- Crystallographic data : Compare bond lengths (e.g., C–O vs. C–S) to assess electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.